Hydroxy Celecoxib-d4

Description

Contextualization within Celecoxib (B62257) Drug Metabolism and Disposition

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged. nih.govpharmgkb.org The primary metabolic pathway involves the hydroxylation of the methyl group to form Hydroxy Celecoxib. nih.govpharmgkb.org This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. nih.govpharmgkb.orgpharmgkb.org Hydroxy Celecoxib is subsequently oxidized to a carboxylic acid metabolite, known as Carboxy Celecoxib, by cytosolic alcohol dehydrogenases. nih.govpharmgkb.org These metabolites are considered pharmacologically inactive in terms of COX enzyme inhibition. drugbank.com

The disposition of Celecoxib and its metabolites primarily occurs through feces (approximately 57%) and urine (approximately 27%). drugbank.com The major metabolite found in both urine and feces is the carboxylic acid form. drugbank.com Understanding this metabolic cascade is crucial for assessing the drug's efficacy and potential for drug-drug interactions. Given that Hydroxy Celecoxib is a key intermediate in this process, its deuterated analog, Hydroxy Celecoxib-d4, serves as a critical tool for studying these metabolic transformations in detail.

Significance of Deuterated Analogs in Advanced Chemical Biology and Pharmaceutical Sciences

The use of deuterated analogs, also known as isotopically labeled compounds, is a cornerstone of modern pharmaceutical research and chemical biology. symeres.commusechem.com The substitution of hydrogen with its stable isotope, deuterium (B1214612), offers several advantages. While the chemical properties of the molecule remain largely unchanged, the increase in mass is readily detectable by mass spectrometry. musechem.com This makes deuterated compounds excellent internal standards for quantitative analysis, allowing for precise measurement of the non-labeled drug or metabolite in complex biological samples like plasma and tissue. musechem.comresearchgate.net

This technique, known as stable isotope dilution analysis, is highly accurate and reproducible. Furthermore, the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the breaking of this bond. acs.org Researchers can leverage this effect to investigate metabolic pathways and to develop drugs with improved pharmacokinetic profiles, such as a longer half-life. acs.orgnih.gov The development and FDA approval of deuterated drugs like deutetrabenazine have highlighted the therapeutic potential of this strategy. nih.govwikipedia.org

Fundamental Research Questions and Investigative Scope for this compound

The primary research application of this compound is as an internal standard for the quantification of Hydroxy Celecoxib in biological matrices. This is essential for a variety of studies, including:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Celecoxib. By accurately measuring the formation and elimination of its primary metabolite, researchers can build a comprehensive pharmacokinetic model. researchgate.net

Drug-drug interaction studies: Investigating how co-administered drugs affect the metabolism of Celecoxib. For example, inhibitors of CYP2C9 can lead to increased levels of Celecoxib and altered metabolite concentrations. wikipedia.org

Pharmacogenomic studies: Examining the influence of genetic variations in metabolic enzymes, such as CYP2C9, on the metabolism of Celecoxib. Individuals with certain genetic polymorphisms may metabolize the drug more slowly, leading to higher plasma concentrations. nih.govontosight.ai

The use of this compound allows for the precise and accurate measurement of its non-deuterated counterpart, providing reliable data to answer these critical research questions.

Overview of Preclinical Research Applications of Isotopic Labeling

Isotopic labeling is a versatile technique with broad applications in preclinical research. musechem.comeuropa.eu Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are instrumental in understanding the fate of a drug candidate within a biological system. symeres.com

Key Preclinical Applications of Isotopic Labeling:

| Application | Description |

|---|---|

| Metabolite Identification | Labeled compounds help in tracing and identifying the structure of metabolites formed from a parent drug. acs.org |

| Reaction Mechanism Studies | The kinetic isotope effect can be used to elucidate the mechanisms of enzymatic reactions. symeres.com |

| Quantitative Analysis | Stable isotope-labeled compounds are widely used as internal standards in mass spectrometry for the accurate quantification of drugs and their metabolites in various biological samples. musechem.comresearchgate.net |

| Drug Metabolism and Pharmacokinetics (DMPK) | Isotopic labeling is fundamental to ADME (absorption, distribution, metabolism, and excretion) studies, providing crucial data for assessing the safety and efficacy of a new drug. symeres.comacs.org |

| Toxicology Studies | Labeled compounds can be used to investigate the formation of reactive metabolites and their role in potential toxicities. acs.org |

In the context of this compound, its primary preclinical application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. This enables the reliable quantification of Hydroxy Celecoxib in various preclinical models, contributing to a better understanding of Celecoxib's metabolic profile.

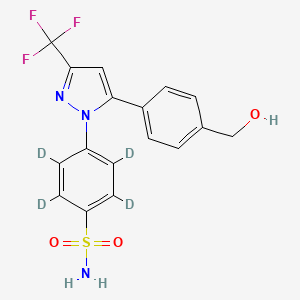

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14F3N3O3S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |

InChI Key |

ICRSYPPLGADZKA-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H] |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Engineering of Hydroxy Celecoxib D4

Strategies for the Preparation of Hydroxy Celecoxib (B62257)

The synthesis of Hydroxy Celecoxib, an inactive metabolite of the selective COX-2 inhibitor Celecoxib, is a multi-step process that begins with the construction of the core pyrazole (B372694) structure. caymanchem.comnih.gov A common industrial method for preparing the parent compound, Celecoxib, is the Knorr pyrazole synthesis. This involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) with 4-sulfonamidophenylhydrazine. researchgate.netgoogle.com

To obtain Hydroxy Celecoxib, the methyl group on the phenyl ring of Celecoxib must be hydroxylated. This transformation is primarily catalyzed by cytochrome P450 enzymes in vivo, specifically CYP2C9, with minor contributions from CYP3A4 and CYP2D6. caymanchem.compharmgkb.org In a laboratory setting, this hydroxylation can be achieved through various chemical methods. One approach involves the bromination of the methyl group, followed by hydrolysis to yield the hydroxymethyl group. researchgate.net This intermediate can then be used to produce Hydroxy Celecoxib.

Another key starting material for the synthesis of the pyrazole core is 4-methylacetophenone. google.com The synthesis of the 4-sulfonamidophenylhydrazine intermediate often starts from sulfanilamide, which undergoes diazotization followed by reduction. google.com

The table below outlines a general synthetic approach for Celecoxib, the precursor to Hydroxy Celecoxib.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-methylacetophenone, Isopropyltrifluoroacetate | Sodium methoxide, Toluene, 75°C | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione |

| 2 | Sulfanilamide | Hydrochloric acid, Sodium nitrite, -10°C | Diazonium salt |

| 3 | Diazonium salt | Sodium sulfite, 0-10°C | 4-sulfonamidophenylhydrazine |

| 4 | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-sulfonamidophenylhydrazine hydrochloride | Ethyl acetate, Water, 75-80°C | Celecoxib |

Deuterium (B1214612) Incorporation Techniques for Stable Isotope Labeling

The introduction of deuterium into a molecule like Hydroxy Celecoxib requires specialized synthetic methods. These techniques can be broadly categorized into two main approaches: the use of deuterated starting materials or the direct exchange of hydrogen for deuterium on a pre-existing molecule. symeres.com The placement of the deuterium atoms is crucial and is often targeted at metabolically active sites to study the kinetic isotope effect. symeres.com

Regioselective Deuteration Approaches for the Benzene (B151609) Ring

Achieving regioselective deuteration, the specific placement of deuterium on the benzene ring, is a significant challenge in synthetic chemistry. The electronic properties of the substituents on the aromatic ring heavily influence the position of the isotopic exchange. For electron-rich aromatic compounds, certain catalysts can direct deuterium to specific positions.

Recent research has highlighted the use of iridium-based catalysts for ortho-directed hydrogen isotope exchange. researchgate.net These catalysts can selectively deuterate the positions adjacent to a directing functional group. Conversely, other methods have been developed for the deuteration of para- and meta-positions, often utilizing supported iridium nanoparticles. chemrxiv.org Silver-catalyzed methods have also shown promise for the regioselective deuteration of electron-rich arenes and heteroarenes using D₂O as the deuterium source. nih.govrsc.org

Catalyst Systems and Reaction Conditions for Isotopic Exchange

A variety of catalyst systems are employed for hydrogen-deuterium exchange reactions. Transition metals, particularly those from Group VIII such as platinum and rhodium, are highly active. rsc.orgrsc.org Both heterogeneous and homogeneous catalysts are utilized.

Heterogeneous catalysts , such as platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C), are widely used. researchgate.net Pt/C has shown a higher selectivity for the deuteration of aromatic positions, while Pd/C tends to favor the exchange of aliphatic hydrogens. researchgate.net These reactions are often carried out in the presence of deuterium gas (D₂) or a deuterated solvent like deuterium oxide (D₂O). researchgate.net

Homogeneous catalysts , such as certain iridium and rhodium complexes, offer the advantage of milder reaction conditions and can provide high regioselectivity. rsc.orguni-rostock.de For instance, iridium complexes have been used for the directed C-H activation and deuteration of aromatic substrates under ambient conditions. uni-rostock.de The choice of catalyst and reaction conditions (temperature, solvent, and deuterium source) is critical to achieving the desired level of deuterium incorporation and regioselectivity. researchgate.netresearchgate.net

The following table summarizes some catalyst systems used for aromatic deuteration.

| Catalyst System | Type | Deuterium Source | Key Features |

| Platinum-on-Carbon (Pt/C) | Heterogeneous | D₂O, H₂ atmosphere | High selectivity for aromatic positions. researchgate.net |

| Palladium-on-Carbon (Pd/C) | Heterogeneous | D₂O, H₂ atmosphere | Preferential exchange of aliphatic hydrogens. researchgate.net |

| Iridium-based complexes | Homogeneous | D₂ gas | Ortho-directed exchange, mild conditions. researchgate.netuni-rostock.de |

| Supported Iridium Nanoparticles | Heterogeneous | C₆D₆ | Selective for para- and meta-positions. chemrxiv.org |

| Silver Triflate (AgOTf) | Homogeneous | D₂O | Regioselective for electron-rich arenes. nih.govrsc.org |

Characterization of Deuterated Analogs in Synthesis Research

Once a deuterated analog like Hydroxy Celecoxib-d4 has been synthesized, it is crucial to characterize it thoroughly to confirm its chemical structure and the extent and location of deuterium incorporation. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.comwikipedia.org

Mass spectrometry is used to determine the molecular weight of the compound, which will be higher than the non-deuterated version due to the presence of deuterium atoms. High-resolution mass spectrometry can provide a precise mass measurement, confirming the number of deuterium atoms incorporated. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR and ²H NMR, is indispensable for determining the exact location of the deuterium atoms within the molecule. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will disappear or decrease in intensity. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing unambiguous evidence of their position. wikipedia.org

Principles of Molecular Isotopic Engineering for Metabolic Tracers

Molecular isotopic engineering is the deliberate and strategic incorporation of stable isotopes into molecules to be used as tracers in biological systems. creative-proteomics.comnih.gov The fundamental principle is to create a molecule that is chemically identical to the endogenous compound but isotopically distinct, allowing it to be traced and quantified without perturbing the biological system. maastrichtuniversity.nlmdpi.com

The key considerations in designing a metabolic tracer like this compound include:

Choice of Isotope: Stable isotopes such as ²H, ¹³C, and ¹⁵N are commonly used because they are non-radioactive and safe for in vivo studies. symeres.comcreative-proteomics.com

Site of Labeling: The isotope is often placed at a site of metabolic activity. For example, deuterating a C-H bond that is susceptible to enzymatic cleavage can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. symeres.com This can be used to study the contribution of specific metabolic pathways.

Degree of Labeling: The number of isotopic labels can be varied to optimize detection and to study different aspects of metabolism.

Analytical Detection: The tracer must be readily distinguishable from the unlabeled compound using techniques like MS or NMR. wikipedia.orgmdpi.com

By applying these principles, scientists can engineer molecules like this compound to serve as powerful tools for investigating drug metabolism and other biochemical processes with high precision and specificity. creative-proteomics.comnih.gov

Advanced Analytical Methodologies and Applications for Hydroxy Celecoxib D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the precise quantification of pharmaceutical compounds and their metabolites in complex biological samples. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. In the context of preclinical research involving Celecoxib (B62257), LC-MS/MS is crucial for elucidating its metabolic pathways and pharmacokinetic profile. A key component in these quantitative assays is the use of stable isotope-labeled internal standards, with Hydroxy Celecoxib-d4 serving as a prime example for the accurate measurement of its corresponding metabolite, Hydroxycelecoxib.

In quantitative bioanalysis, an internal standard (IS) is essential for ensuring accuracy and precision. The ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the detector. A stable isotope-labeled (SIL) analyte, such as this compound, represents the "gold standard" for use as an internal standard in LC-MS/MS assays. sphinxsai.com

The primary role of this compound is to correct for the potential loss of the analyte (Hydroxycelecoxib) during various stages of the analytical process, including sample extraction, and to compensate for variability in instrument response, such as matrix effects. researchgate.netresearchgate.net Deuterated internal standards like Celecoxib-d7 (a close analog) are known to have the same extraction recovery, ionization response in electrospray ionization (ESI) mass spectrometry, and chromatographic retention time as the non-deuterated compound. sphinxsai.com Because this compound co-elutes with the native Hydroxycelecoxib and experiences nearly identical ionization and matrix effects, it allows for highly accurate and reliable quantification. sphinxsai.com The ratio of the analyte's response to the IS response is used for quantification, effectively normalizing any variations that may occur during sample preparation and analysis. nih.gov

The development of a robust and reliable quantitative LC-MS/MS assay is a meticulous process that involves several critical steps, from preparing the sample to validating the method's performance.

The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, removing interferences that could suppress the ionization process and compromise the analysis. Several techniques are employed for samples containing Celecoxib and its metabolites:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. researchgate.netnih.govpnrjournal.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. semanticscholar.org This technique is widely used for its efficiency and suitability for high-throughput screening. mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For Celecoxib and its metabolites, this has been achieved using solvents like methyl tert-butyl ether (MTBE). researchgate.netnih.gov

Salting-Out Liquid-Liquid Extraction: A variation of LLE where a salt is added to the aqueous phase to reduce the solubility of the analyte, thereby promoting its transfer into the organic extraction solvent. This method has been successfully used for extracting Celecoxib and its metabolites from rat blood using acetonitrile. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and cleanup by using a solid sorbent material, often in a cartridge format. This technique has been shown to provide high recovery for Celecoxib and its deuterated internal standard from human plasma with minimal matrix effect. sphinxsai.comresearchgate.net

These methods have been applied to various biological matrices, including human and rat plasma, whole blood, liver microsomes, and bronchoalveolar lavage fluid (BALF). researchgate.netnih.govresearchgate.netfrontiersin.org

Effective chromatographic separation is vital to resolve the analyte from other endogenous components and metabolites, ensuring that a clean signal enters the mass spectrometer. Optimization involves selecting the appropriate stationary phase (column), mobile phase, and elution conditions.

For the analysis of Celecoxib and its metabolites, reversed-phase columns, particularly C18 and C8 columns, are commonly used. researchgate.netresearchgate.netmdpi.com

Typical Chromatographic Conditions:

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Atlantis T3 (2.1 mm × 100 mm, 3 µm), ACE C8 (50 × 4.0 mm, 3.0 μm) | researchgate.netresearchgate.net |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate, ammonium acetate). | researchgate.netresearchgate.netnih.gov |

| Elution | Isocratic or gradient elution is used to effectively separate the compounds. An isocratic method uses a constant mobile phase composition, while a gradient method involves changing the composition over time to elute compounds with different polarities. | researchgate.netresearchgate.net |

| Flow Rate | Typically ranges from 0.2 mL/min to 0.8 mL/min. | researchgate.netmdpi.com |

| Column Temperature | Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible retention times. | mdpi.comuc.pt |

The total run time for these methods is often short, with some analyses completed in under 3 minutes, making them suitable for preclinical pharmacokinetic studies. sphinxsai.comresearchgate.net

Tandem mass spectrometry is employed for its exceptional sensitivity and selectivity. The most common detection strategy for quantification is Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (Hydroxycelecoxib) and its internal standard (this compound).

The process involves:

Ionization: The column effluent is ionized, typically using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode. nih.gov

Precursor Ion Selection: The first quadrupole of the mass spectrometer selects the protonated or deprotonated molecule of the analyte (the precursor ion).

Fragmentation: The selected precursor ion is fragmented in a collision cell.

Product Ion Selection: The third quadrupole selects a specific fragment ion (the product ion) for detection.

This highly specific transition is unique to the target compound, which minimizes interference from other molecules in the matrix. A UPLC-MS/MS method for quantifying Celecoxib and its metabolites, including Hydroxycelecoxib (M3), utilized MRM in negative ion mode. nih.govnih.gov

MRM Transitions for Celecoxib Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

|---|---|---|---|

| Hydroxycelecoxib (M3) | 396.1 | 316.1 | nih.gov |

| Carboxycelecoxib (M2) | 409.9 | 366.0 | nih.gov |

Note: The specific transition for this compound would be shifted by 4 mass units.

Method validation is performed to ensure the analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, sensitivity, precision, and accuracy.

Linearity: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio (analyte/IS) against a series of known concentrations. Research methods for Hydroxycelecoxib have demonstrated excellent linearity over wide concentration ranges, with correlation coefficients (r²) typically greater than 0.99. nih.govnih.gov

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For Hydroxycelecoxib, sensitive UPLC-MS/MS methods have achieved LLOQ values as low as 0.3 nM. nih.govnih.gov

Reproducibility (Precision and Accuracy): Reproducibility is assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). Precision is expressed as the percent coefficient of variation (%CV), while accuracy is expressed as the percent bias from the nominal value. For bioanalytical methods, the acceptance criteria for precision are typically within 15% CV (20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the actual value (±20% at the LLOQ). researchgate.netnih.gov Studies consistently report that assays for Celecoxib and its metabolites meet these criteria. nih.govresearchgate.netnih.gov

Summary of Validation Parameters for Hydroxycelecoxib Quantification

| Validation Parameter | Typical Finding | Source(s) |

|---|---|---|

| Linearity Range | 0.3 nM - 20,000 nM | nih.govnih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.govd-nb.info |

| Lower Limit of Quantification (LLOQ) | 0.3 nM | nih.govnih.gov |

| Intra-day and Inter-day Precision (%CV) | < 15% | nih.govresearchgate.netnih.govnih.gov |

| Intra-day and Inter-day Accuracy | Within 85-115% of nominal value | nih.govresearchgate.netnih.govnih.gov |

| Recovery | > 70% | nih.govnih.gov |

Development and Validation of Quantitative LC-MS/MS Assays

Utility of this compound in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of molecules in complex matrices. researchgate.net this compound, a deuterated analog of a major metabolite of Celecoxib, serves as an ideal internal standard for this purpose. pharmaffiliates.com Its utility in IDMS is rooted in its chemical similarity to the unlabeled analyte, while being distinguishable by its higher molecular weight due to the four deuterium (B1214612) atoms. lgcstandards.com

The methodology involves adding a known quantity of this compound to a biological sample (such as plasma or urine) prior to sample preparation and analysis. usgs.gov Because the labeled standard and the unlabeled endogenous analyte exhibit nearly identical chemical and physical behaviors, they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer's ion source. resolvemass.ca Any sample loss during extraction, processing, or analysis affects both the analyte and the internal standard equally.

Consequently, the ratio of the mass spectrometric signal of the endogenous analyte to that of the deuterated standard remains constant regardless of variations in sample recovery or matrix-induced ion suppression. resolvemass.canih.gov This allows for highly accurate and reproducible quantification. The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a mode such as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govnih.gov For example, in studies involving Celecoxib, distinct mass-to-charge (m/z) transitions are monitored for the drug and its deuterated (d7) internal standard to ensure specificity. nih.gov A similar principle applies to its hydroxy metabolite and the corresponding d4-labeled standard.

Table 1: Illustrative Mass Spectrometric Parameters for Celecoxib and its Deuterated Analog

This table, based on published research, exemplifies the specific ion transitions monitored in a tandem mass spectrometry experiment to quantify an analyte alongside its stable isotope-labeled internal standard. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Celecoxib | 380.0 | 316.2 | Negative |

| Celecoxib-d7 | 387.0 | 323.2 | Negative |

Exploration of Other Spectroscopic Techniques for Isotopic Purity Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. In the context of this compound, ¹H NMR (Proton NMR) can confirm the absence of hydrogen signals at the specific sites of deuteration on the benzene (B151609) sulfonamide ring. lgcstandards.com Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. For complex molecules, advanced NMR methods can provide unambiguous confirmation of the exact location of the isotopic labels. nih.gov

Fluorine-19 (¹⁹F) NMR Spectroscopy offers a complementary analytical approach. Given that Hydroxy Celecoxib contains a trifluoromethyl (CF₃) group, ¹⁹F NMR provides a highly sensitive and specific signal. researchgate.net This technique can be used for quantitative analysis and to confirm the structural integrity of the fluorinated portion of the molecule, serving as an orthogonal method to verify the compound's identity and purity alongside proton and deuterium NMR. researchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy is an emerging, high-resolution technique that can unambiguously determine the precise location and quantity of isotopes within a molecule. nih.gov Unlike MS or NMR, MRR measures the rotational transitions of a molecule in the gas phase, which are exquisitely sensitive to changes in the molecule's mass distribution. This allows for the clear differentiation between isomers and provides definitive confirmation of isotopic placement, addressing potential ambiguities that may arise from other methods. nih.gov

Table 2: Comparison of Spectroscopic Techniques for Isotopic Purity Verification

This table outlines the principles and primary applications of various spectroscopic methods for verifying the isotopic purity of this compound.

| Technique | Principle | Application for Isotopic Purity |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Confirms overall mass increase due to deuteration. |

| ¹H / ²H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms absence of ¹H and presence of ²H at specific molecular sites. nih.gov |

| ¹⁹F NMR Spectroscopy | Measures the magnetic properties of fluorine nuclei. | Provides orthogonal quantitative data and confirms integrity of the CF₃ group. researchgate.net |

| Molecular Rotational Resonance (MRR) | Measures the rotational frequencies of gas-phase molecules. | Provides precise and unambiguous determination of isotope location and quantity. nih.gov |

Analytical Approaches for Isotope Ratio Monitoring in Research

Beyond its use as a simple quantification standard, this compound is a valuable tool for dynamic research applications where the ratio of the labeled to the unlabeled compound is monitored over time. This approach is fundamental to pharmacokinetic (PK) and drug metabolism studies. acs.org

In metabolic research, this compound allows for the precise investigation of the formation of the hydroxy metabolite from its parent drug, Celecoxib. researchgate.net For instance, researchers can administer unlabeled Celecoxib to a biological system (e.g., human subjects or liver microsomes) and use this compound as the internal standard to track the appearance and concentration of the endogenously produced Hydroxy Celecoxib. researchgate.net This is particularly useful for studying the influence of genetic factors, such as polymorphisms in cytochrome P450 enzymes, on drug metabolism. vulcanchem.com

The analytical approach for these studies predominantly relies on LC-MS/MS. nih.govuantwerpen.be A typical workflow involves:

Collection of biological samples (e.g., plasma) at various time points after administration of the parent drug.

Addition of a fixed amount of this compound to each sample.

Sample processing, extraction, and chromatographic separation.

Detection and quantification using tandem mass spectrometry, monitoring the specific ion transitions for both the unlabeled analyte and the labeled standard. nih.gov

Calculation of the peak area ratio of the analyte to the internal standard at each time point. aacrjournals.org This ratio is used with a calibration curve to determine the precise concentration of the metabolite, allowing for the construction of accurate concentration-time profiles.

Table 3: Hypothetical Data from a Pharmacokinetic Study Monitoring Metabolite Formation

This table illustrates how data from an LC-MS/MS analysis using this compound as an internal standard would be used to determine the concentration of the unlabeled Hydroxy Celecoxib metabolite over time.

| Time Point (Hours) | Analyte/Standard Peak Area Ratio | Calculated Concentration (ng/mL) |

| 0 | 0.00 | 0.0 |

| 0.5 | 0.25 | 25.0 |

| 1.0 | 0.78 | 78.0 |

| 2.0 | 1.45 | 145.0 |

| 4.0 | 1.10 | 110.0 |

| 8.0 | 0.62 | 62.0 |

| 12.0 | 0.31 | 31.0 |

| 24.0 | 0.05 | 5.0 |

In Vitro and Preclinical Metabolic Pathway Elucidation of Celecoxib and Its Hydroxylated Metabolite

Enzymatic Formation of Hydroxy Celecoxib (B62257) from Celecoxib

The initial and rate-limiting step in the metabolism of Celecoxib is the hydroxylation of its methyl group to form Hydroxy Celecoxib. researchgate.netresearchgate.net This reaction is predominantly catalyzed by specific isoforms of the cytochrome P450 enzyme system. pharmgkb.orgresearchgate.net

Cytochrome P450 Isoform Involvement (CYP2C9, CYP3A4, CYP2D6)

In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have identified CYP2C9 as the principal enzyme responsible for the formation of Hydroxy Celecoxib. nih.govnih.govpsu.edu The contribution of CYP3A4 to this metabolic step is considered minor, accounting for less than 25% of the conversion. pharmgkb.orgresearchgate.netnih.gov While some research suggests a potential role for CYP2D6 in Celecoxib hydroxylation, its contribution in the presence of functional CYP2C9 and CYP3A4 appears to be limited. researchgate.netresearchgate.netcaymanchem.com In fact, Celecoxib itself can act as an inhibitor of CYP2D6. pharmgkb.orgavma.org

Genetic variations in the CYP2C9 gene can significantly impact the rate of Celecoxib metabolism. Individuals with variant alleles, such as CYP2C92* and CYP2C93*, exhibit decreased enzyme activity, leading to slower formation of Hydroxy Celecoxib and consequently, higher plasma concentrations of the parent drug. nih.govnih.gov In vitro studies have demonstrated a significant reduction in the rate of Hydroxy Celecoxib formation in human liver microsomes carrying the CYP2C91/3 genotype compared to those with the CYP2C91/1 genotype. nih.gov

| Enzyme | Primary Role | Supporting Evidence | Impact of Genetic Variants |

|---|---|---|---|

| CYP2C9 | Major catalyst for methyl hydroxylation of Celecoxib. pharmgkb.orgresearchgate.netnih.gov | Strong correlation between CYP2C9 activity and Hydroxy Celecoxib formation in human liver microsomes. nih.govpsu.edu Inhibition studies with sulfaphenazole (B1682705) (a specific CYP2C9 inhibitor) significantly reduce Celecoxib metabolism. nih.govbenzon-foundation.dk | Variants like CYP2C93* are associated with markedly slower metabolism. nih.gov |

| CYP3A4 | Minor role in Celecoxib hydroxylation. pharmgkb.orgresearchgate.netnih.gov | Plays a less significant role, contributing to less than 25% of the metabolic conversion. researchgate.netnih.gov | Not as significant as CYP2C9 variants. |

| CYP2D6 | Considered to have a negligible role in the presence of active CYP2C9 and CYP3A4. researchgate.netresearchgate.netcaymanchem.com | Celecoxib is an inhibitor of CYP2D6, suggesting interaction but not significant metabolism by this enzyme. pharmgkb.orgavma.org | Not a primary pathway, so variants have minimal impact on overall metabolism. |

Role of Hydrolases and Other Enzymes in Metabolic Conversion

While cytochrome P450 enzymes are central to the initial hydroxylation of Celecoxib, other enzyme families are not directly involved in this specific conversion. The primary role of other enzymes, such as hydrolases, comes into play in the subsequent metabolism of the hydroxylated intermediate. Some research has explored the potential of fatty acid amide hydrolase (FAAH) inhibition by Celecoxib, but this is related to its mechanism of action rather than its metabolic conversion pathway. brieflands.com

Subsequent Biotransformations of Hydroxy Celecoxib

Once formed, Hydroxy Celecoxib undergoes further metabolic changes, primarily through oxidation and glucuronidation, to produce metabolites that are more readily excreted.

Oxidation to Carboxycelecoxib

The primary alcohol group of Hydroxy Celecoxib is further oxidized to a carboxylic acid, forming Carboxycelecoxib. pharmgkb.orgresearchgate.netfda.gov This reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs), specifically ADH1 and ADH2. nih.govnih.gov In vitro experiments have confirmed that both ADH1 and ADH2 can catalyze this oxidation, with ADH2 showing a higher catalytic efficiency. nih.gov Carboxycelecoxib is the major metabolite of Celecoxib found in human plasma and is pharmacologically inactive. nih.govfda.gov

Glucuronidation Pathways and Conjugate Formation

Both Hydroxy Celecoxib and Carboxycelecoxib can undergo Phase II metabolism through glucuronidation. pharmgkb.orgresearchgate.netfda.gov This process involves the conjugation of glucuronic acid to the molecule, significantly increasing its water solubility. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. pharmgkb.orgresearchgate.netnih.gov The glucuronide conjugate of Carboxycelecoxib, specifically the 1-O-glucuronide, is a major final metabolite. nih.gov These glucuronide conjugates are also pharmacologically inactive. pharmgkb.org

| Metabolic Step | Enzyme(s) Involved | Resulting Metabolite | Pharmacological Activity |

|---|---|---|---|

| Oxidation | Alcohol Dehydrogenases (ADH1, ADH2). nih.govnih.gov | Carboxycelecoxib. pharmgkb.orgresearchgate.netfda.gov | Inactive. fda.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs). pharmgkb.orgresearchgate.netnih.gov | Hydroxy Celecoxib Glucuronide, Carboxycelecoxib Glucuronide. nih.gov | Inactive. pharmgkb.org |

Species-Specific In Vitro Metabolic Profiles (e.g., Rat, Dog, Monkey, Human Liver Microsomes, Hepatocytes)

In vitro studies using liver microsomes and hepatocytes from different species have revealed both similarities and differences in the metabolic profile of Celecoxib. In general, the primary metabolic pathway involving the formation of Hydroxy Celecoxib and its subsequent oxidation to Carboxycelecoxib is conserved across species, including rats, dogs, monkeys, and humans. researchgate.netresearchgate.net

However, the rate of metabolism and the relative abundance of different metabolites can vary. For instance, studies with rat liver microsomes have shown the formation of both Hydroxy Celecoxib and Carboxycelecoxib. nih.govresearchgate.net Similarly, in vitro experiments with hepatocytes from rats, dogs, monkeys, and humans have all identified Carboxycelecoxib as the major metabolite, which aligns with in vivo findings. researchgate.net

Interestingly, some studies have highlighted species-specific differences in enzyme kinetics and the potential for auto-induction of metabolism. For example, Beagles have been shown to have two distinct phenotypes for Celecoxib metabolism: poor and extensive metabolizers. avma.org

| Species | In Vitro System | Major Metabolites Identified | Key Findings |

|---|---|---|---|

| Human | Liver Microsomes, Hepatocytes. nih.govresearchgate.net | Hydroxy Celecoxib, Carboxycelecoxib, Glucuronide conjugates. fda.govresearchgate.net | CYP2C9 is the primary enzyme for hydroxylation. nih.govnih.gov Carboxycelecoxib is the major metabolite. researchgate.net |

| Rat | Liver Microsomes, Hepatocytes. nih.govresearchgate.netresearchgate.net | Hydroxy Celecoxib, Carboxycelecoxib, Glucuronide conjugates. nih.govresearchgate.netresearchgate.net | Metabolic pathway is qualitatively similar to humans. researchgate.netresearchgate.net |

| Dog (Beagle) | Hepatocytes. researchgate.net | Hydroxy Celecoxib, Carboxycelecoxib. researchgate.net | Exhibits poor and extensive metabolizer phenotypes. avma.org |

| Monkey (Cynomolgus) | Hepatocytes. researchgate.net | Hydroxy Celecoxib, Carboxycelecoxib. researchgate.net | Metabolic profile is generally similar to humans. researchgate.net |

Influence of Genetic Polymorphisms on In Vitro Metabolism (e.g., CYP2C9 Genotype and Activity)

The metabolism of celecoxib is significantly influenced by genetic variations within the cytochrome P450 2C9 (CYP2C9) enzyme, which is the primary enzyme responsible for its initial hydroxylation. nih.govnih.govpharmgkb.orgpsu.edu In vitro studies using human liver microsomes and cDNA-expressed CYP2C9 variants have demonstrated that polymorphisms in the CYP2C9 gene can lead to notable differences in the rate of hydroxycelecoxib formation. nih.govnih.gov

The most common variants associated with reduced enzyme activity are CYP2C92 and CYP2C93. nih.gov In vitro experiments have shown that the CYP2C93 allele, in particular, is associated with a markedly slower metabolism of celecoxib. nih.gov Studies using cDNA-expressed enzymes revealed that the CYP2C9-dependent methyl hydroxylation of celecoxib was significantly decreased in the presence of CYP2C92 (by 34%) and even more so with CYP2C93 (by 90%) compared to the wild-type CYP2C91. nih.govpharmgkb.org

In human liver microsomes, the rate of celecoxib hydroxylation was found to be reduced in samples with heterozygous genotypes. Specifically, a 59% decrease was observed in CYP2C91/3 genotypes and a 47% decrease in CYP2C91/2 genotypes when compared to the homozygous wild-type CYP2C91/1. nih.govpharmgkb.org Furthermore, a liver sample with a homozygous CYP2C93/3 genotype showed a dramatic reduction in hydroxycelecoxib formation, up to 5.3 times lower than the wild-type. nih.govnih.gov The intrinsic clearance (Vmax/Km) of celecoxib hydroxylation was found to be 3.1 times lower for yeast-expressed CYP2C9.3 compared to CYP2C9.1. nih.gov

Conversely, the CYP2C92 allele appears to have a less pronounced effect on celecoxib metabolism in some in vitro systems. nih.gov While some studies show a decrease in hydroxylation with the CYP2C92 allele, others have found no significant difference in the hydroxylation rate between samples expressing one or two CYP2C92 alleles and those with the CYP2C91/*1 genotype. nih.govnih.gov

Inhibition experiments have further solidified the primary role of CYP2C9 in celecoxib hydroxylation. The use of sulfaphenazole, a specific inhibitor of CYP2C9, resulted in a pronounced inhibition of hydroxycelecoxib formation in human liver microsomes. nih.govpsu.edu In contrast, triacetyloleandomycin, a CYP3A4 inhibitor, had a much smaller effect, indicating that while CYP3A4 may play a minor role (less than 25%), CYP2C9 is the major contributor to this metabolic step. nih.govnih.govpharmgkb.orgpsu.edu

The subsequent oxidation of hydroxycelecoxib to carboxycelecoxib is not dependent on CYP enzymes but is catalyzed by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2. nih.govpharmgkb.org

| Genotype | Effect on Hydroxycelecoxib Formation Rate (Compared to CYP2C91/1) | Reference |

| cDNA-expressed CYP2C92 | 34% decrease | nih.govpharmgkb.org |

| cDNA-expressed CYP2C93 | 90% decrease | nih.govpharmgkb.org |

| Human Liver Microsomes CYP2C91/2 | 47% decrease | nih.govpharmgkb.org |

| Human Liver Microsomes CYP2C91/3 | 59% decrease | nih.govpharmgkb.org |

| Human Liver Microsomes CYP2C93/3 | Up to 5.3-fold decrease | nih.govnih.gov |

Investigation of Metabolic Shunting Phenomena in Preclinical Models

Metabolic shunting refers to the redirection of a metabolic pathway when a primary route is inhibited or saturated. In the context of celecoxib, this phenomenon has been explored, particularly concerning the interplay between the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, both of which utilize arachidonic acid as a substrate.

Preclinical studies have provided evidence suggesting that the inhibition of COX-2 by celecoxib can lead to a shunting of arachidonic acid towards the 5-LO pathway. nih.gov This results in an increased production of leukotrienes, which are pro-inflammatory mediators. For instance, one study demonstrated that treating active smokers with celecoxib led to elevated levels of leukotriene B4 (LTB₄) in bronchoalveolar fluid, indicating a drug-induced redirection of arachidonic acid metabolism. nih.gov Another study in human subjects showed that celecoxib administration was associated with increased urinary levels of leukotriene E₄ (LTE₄), particularly in individuals with high baseline levels of prostaglandin (B15479496) E metabolite (PGE-M), a marker of COX-2 activity. nih.govresearchgate.net

Furthermore, the interaction between celecoxib and the gut microbiota represents another area where metabolic alterations can occur. In vitro studies using fecal microbiota have shown that celecoxib exposure can alter the metabolic activity and composition of gut bacterial communities. biorxiv.org Specifically, a decrease in butyrate (B1204436) production was observed in a donor-dependent manner, suggesting that celecoxib can impact microbial fermentation pathways. biorxiv.org While this is not a direct example of metabolic shunting in the traditional sense, it highlights how the presence of the drug can influence other metabolic systems, which could have downstream effects on the host.

It is important to note that while these preclinical and in vitro findings are informative, the clinical significance of metabolic shunting with celecoxib is still an area of active research.

Preclinical Pharmacokinetic Research Methodologies Employing Hydroxy Celecoxib D4

Application of Deuterated Analogs in Preclinical Pharmacokinetic Profiling

Deuterated analogs like Hydroxy Celecoxib-d4 are instrumental in preclinical pharmacokinetic profiling, serving multiple roles from internal standards in bioanalytical assays to probes for metabolic stability. acanthusresearch.comnih.gov The substitution of hydrogen with deuterium (B1214612) creates a molecule with a slightly higher mass, which is readily distinguishable by mass spectrometry. acanthusresearch.com This property is crucial for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods, allowing for accurate quantification of the unlabeled drug in complex biological matrices such as plasma, urine, and tissue homogenates. kcasbio.comnebiolab.comwuxiapptec.com

In preclinical studies, animal models are extensively used to predict human pharmacokinetics. nih.gov The administration of a deuterated compound allows for precise tracking and quantification, providing robust data on how the drug is absorbed, distributed to various tissues, and ultimately eliminated from the body. nih.govresearchgate.net Furthermore, in vitro permeability assays, such as those using Caco-2 cell monolayers, can employ deuterated compounds to assess intestinal absorption characteristics.

Methodological Design for Absorption, Distribution, and Excretion Studies in Preclinical Systems

Preclinical ADME studies are fundamental to drug development, providing critical data on a drug's behavior in a biological system. openmedscience.comacs.org The use of isotopically labeled compounds, including deuterated and radiolabeled molecules, is a preferred method for these investigations due to their sensitivity and ease of detection. nih.gov

Absorption: To study absorption, this compound can be administered to animal models through various routes (e.g., oral, intravenous). universiteitleiden.nl Serial blood samples are then collected to determine the rate and extent of absorption by measuring the concentration of the labeled compound over time. mdpi.com

Distribution: Tissue distribution studies involve administering the labeled compound and subsequently measuring its concentration in various organs and tissues at different time points. mdpi.com This provides insights into where the drug accumulates in the body.

Excretion: To determine the routes and rate of excretion, urine and feces are collected from animal models after administration of the labeled compound. researchgate.net Analysis of these samples reveals the proportion of the drug and its metabolites eliminated through renal and fecal pathways.

A typical experimental design for a preclinical ADME study is outlined in the table below:

| Study Phase | Methodology | Endpoint Measured | Typical Animal Model |

| Absorption | Oral gavage or intravenous injection of this compound. Serial blood sampling. | Plasma concentration-time profile, Cmax, Tmax, AUC. | Rat, Mouse. mdpi.com |

| Distribution | Administration of this compound. Collection of various tissues at selected time points. | Concentration of the compound in tissues like the liver, kidney, brain, etc. | Rat, Mouse. |

| Excretion | Housing of animals in metabolic cages after administration of this compound. Collection of urine and feces over a set period. | Percentage of administered dose recovered in urine and feces. | Rat. |

Assessment of Metabolic Clearance Rates Using Isotope-Labeled Compounds

Isotope-labeled compounds are pivotal in assessing metabolic clearance, the rate at which a drug is eliminated from the body through metabolic processes. researchgate.net The deuterium atoms in this compound can influence the rate of metabolic reactions due to the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. informaticsjournals.co.inresearchgate.net

In vitro systems, such as liver microsomes and hepatocytes, are commonly used to study metabolic clearance. juniperpublishers.com By incubating this compound with these systems, researchers can measure the rate of its disappearance and the formation of its metabolites. Comparing these rates to those of the non-deuterated parent compound, Celecoxib (B62257), allows for the determination of the KIE and provides insights into the primary sites of metabolism. nih.gov This information is critical for predicting a drug's half-life and potential for drug-drug interactions. juniperpublishers.com

Investigating the Impact of Deuteration on Preclinical Pharmacokinetic Parameters

Deuteration can significantly alter the pharmacokinetic profile of a drug, often leading to improvements in its properties. nih.gov The primary impact is typically a reduction in the rate of metabolism, which can result in a longer half-life, increased exposure (AUC), and higher maximum plasma concentrations (Cmax). nih.govspringermedizin.de These changes can potentially lead to enhanced efficacy and a more favorable dosing regimen. juniperpublishers.com

The table below illustrates the potential effects of deuteration on key pharmacokinetic parameters, based on findings from various preclinical studies with deuterated compounds. nih.govresearchgate.netfrontiersin.org

| Pharmacokinetic Parameter | Potential Impact of Deuteration | Rationale |

| Area Under the Curve (AUC) | Increased | Slower metabolic clearance leads to higher overall drug exposure. nih.govresearchgate.net |

| Maximum Concentration (Cmax) | Increased | Slower initial metabolism can lead to higher peak plasma concentrations. nih.govresearchgate.net |

| Elimination Half-life (t1/2) | Prolonged | Reduced rate of metabolism extends the time it takes for the drug to be eliminated. juniperpublishers.comfrontiersin.org |

| Clearance (CL) | Decreased | The primary mechanism of improved pharmacokinetics is the reduction in metabolic clearance. nih.gov |

It is important to note that the extent of these effects is highly dependent on the specific site of deuteration and the metabolic pathways involved. plos.org

Preclinical Drug-Drug Interaction Studies Involving Metabolic Pathways

Preclinical drug-drug interaction (DDI) studies are essential for ensuring the safety and efficacy of a new drug when co-administered with other medications. qps.com These studies often focus on the potential for a new drug to inhibit or induce the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. pharmaron.com

This compound can be utilized in these studies as a probe substrate for specific CYP enzymes. For instance, as Celecoxib is primarily metabolized by CYP2C9, with a minor contribution from CYP3A4, this compound can be used to investigate the potential of a new drug candidate to inhibit or induce these pathways. ijclinmedcasereports.comnih.gov In vitro assays using human liver microsomes are a standard method for these investigations. pharmaron.com By incubating the labeled substrate with microsomes in the presence and absence of a potential interactor drug, researchers can determine if the metabolism of this compound is altered, indicating a potential for a drug-drug interaction. qps.com

The use of a stable isotope-labeled compound like this compound in these studies provides a sensitive and specific method for quantifying the substrate and its metabolites, leading to a robust assessment of DDI potential early in the drug development process. acs.org

Mechanistic Investigations and Biological Activities of Hydroxy Celecoxib Non Deuterated

Molecular Mechanisms of Action as a Non-COX Inhibitory Metabolite

Extensive research on the metabolism of Celecoxib (B62257) has established that it is primarily converted in the liver to Hydroxy Celecoxib through methyl hydroxylation, a reaction largely catalyzed by the cytochrome P450 enzyme CYP2C9. Subsequent oxidation transforms Hydroxy Celecoxib into Carboxy Celecoxib. Crucially, studies have consistently shown that these metabolites, including Hydroxy Celecoxib, are pharmacologically inactive as inhibitors of both COX-1 and COX-2 enzymes. This lack of COX inhibitory activity distinguishes Hydroxy Celecoxib from its parent compound and directs the investigation of its biological effects towards alternative molecular pathways.

Role as a PI3K/Akt Signaling Activator in Cellular Pathways

Preliminary in-vitro evidence suggests that Hydroxy Celecoxib may function as an activator of the PI3K/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Activation of PI3K leads to the phosphorylation and subsequent activation of Akt, which in turn modulates the activity of a multitude of downstream targets. The potential for Hydroxy Celecoxib to activate this key signaling cascade indicates a possible role in influencing fundamental cellular functions, independent of the anti-inflammatory actions of its parent drug. However, detailed mechanistic studies elucidating the direct molecular interactions and the full scope of its impact on the PI3K/Akt pathway are still required.

Involvement in Epithelium Repair Processes at the Cellular Level

Connected to its role as a PI3K/Akt signaling activator, Hydroxy Celecoxib has been implicated in the promotion of epithelium repair. The PI3K/Akt pathway is known to be instrumental in cell migration and proliferation, which are essential components of wound healing and tissue regeneration. It is hypothesized that by activating this pathway, Hydroxy Celecoxib may contribute to the restoration of epithelial integrity following injury. Further research is necessary to validate these findings in various epithelial cell types and to understand the specific cellular mechanisms involved, such as effects on cell adhesion, migration, and differentiation.

Preclinical Explorations in Disease Models

The unique biological activities of Hydroxy Celecoxib have prompted its investigation in preclinical models of diseases where the PI3K/Akt pathway plays a significant role.

Cellular and Molecular Responses in Inflammation Research

While Hydroxy Celecoxib does not inhibit COX enzymes, its influence on the PI3K/Akt pathway suggests it could still modulate inflammatory responses through alternative mechanisms. The PI3K/Akt pathway is intricately linked with the regulation of immune cell function and cytokine production. Future research in animal models of inflammatory conditions will be crucial to determine if Hydroxy Celecoxib exhibits any anti-inflammatory or pro-resolving effects independent of prostaglandin (B15479496) synthesis inhibition.

Impact on Signaling Cascades in Preclinical Cancer Models

The PI3K/Akt pathway is frequently dysregulated in various cancers, contributing to tumor growth, survival, and resistance to therapy. The parent compound, Celecoxib, has been extensively studied for its anti-cancer properties, which are attributed to both COX-dependent and COX-independent mechanisms, including the inhibition of Akt signaling. The preliminary indication that Hydroxy Celecoxib activates the PI3K/Akt pathway presents a complex scenario. While this might seem counterintuitive in the context of cancer, the precise downstream effects can be cell-type and context-dependent. Rigorous investigation in preclinical cancer models is needed to clarify the impact of Hydroxy Celecoxib on tumor-related signaling cascades and to determine its potential as either a beneficial or detrimental agent in oncology.

Structure-Activity Relationship (SAR) Studies of Hydroxy Celecoxib Analogs for Specific Biological Effects

Currently, there is a lack of publicly available information on structure-activity relationship (SAR) studies specifically focused on analogs of Hydroxy Celecoxib. SAR studies are a cornerstone of drug discovery and development, providing insights into how chemical structure correlates with biological activity. Such studies on Hydroxy Celecoxib analogs would be invaluable for optimizing its potential as a PI3K/Akt activator and for exploring its therapeutic applications in areas like tissue repair. Future research in this direction would be essential to identify more potent and selective modulators of the PI3K/Akt pathway based on the Hydroxy Celecoxib scaffold.

Role of Hydroxy Celecoxib D4 As a Versatile Research Tool

Quantitative Bioanalysis in Drug Metabolism and Pharmacokinetics (DMPK) Studies

One of the principal applications of Hydroxy Celecoxib-d4 is its use as an internal standard in quantitative bioanalysis for Drug Metabolism and Pharmacokinetics (DMPK) studies. In these studies, researchers aim to accurately measure the concentration of drugs and their metabolites in biological matrices such as plasma, urine, and tissues.

Mass spectrometry (MS), coupled with liquid chromatography (LC) or gas chromatography (GC), is the gold standard for such analyses. The accuracy of these methods relies heavily on the use of an appropriate internal standard. An ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by the mass spectrometer.

This compound fits this role perfectly when quantifying Hydroxy Celecoxib (B62257). Its deuterium (B1214612) labeling results in a higher mass-to-charge ratio (m/z) than the unlabeled metabolite, allowing for their simultaneous detection and differentiation by the mass spectrometer. The signal from the known concentration of the added this compound is used to normalize the signal of the endogenous Hydroxy Celecoxib, correcting for any variability in sample preparation, injection volume, and ionization efficiency. This ensures highly accurate and precise quantification of the metabolite, which is crucial for determining key pharmacokinetic parameters.

| Parameter | Description |

| Analyte | Hydroxy Celecoxib |

| Internal Standard | This compound |

| Analytical Technique | LC-MS/MS or GC-MS |

| Purpose | Accurate quantification of Hydroxy Celecoxib in biological samples. |

Standardization of Assays for Metabolite Quantification in Research Settings

The reliability and reproducibility of research findings are paramount. This compound plays a critical role in the standardization of assays for the quantification of Celecoxib metabolites across different laboratories and research settings. By serving as a stable, well-characterized reference material, it allows for the validation of analytical methods.

Method validation is a formal process that confirms that an analytical procedure is suitable for its intended purpose. This involves assessing parameters such as accuracy, precision, selectivity, sensitivity, and linearity. Using this compound as an internal standard helps to ensure that these criteria are met and that the assay consistently produces reliable results. This standardization is essential for comparing data from different studies and for making informed decisions in drug development.

Application in In Vitro and Ex Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to preclinical development. This compound is a valuable tool in both in vitro and ex vivo ADME studies.

In Vitro Studies: In these studies, which are conducted in a controlled laboratory environment, this compound can be used to investigate the metabolic pathways of Celecoxib. For instance, by incubating Celecoxib with liver microsomes (which contain drug-metabolizing enzymes) and using this compound as a standard, researchers can accurately quantify the formation of Hydroxy Celecoxib and identify the specific enzymes responsible for this transformation.

Ex Vivo Studies: In ex vivo studies, tissues are taken from an organism that has been dosed with a drug. This compound can be used as an internal standard to quantify the levels of Hydroxy Celecoxib in these tissues, providing insights into the distribution of the metabolite throughout the body.

Use in Mechanistic Enzymatic Kinetic Studies (e.g., Kinetic Isotope Effects)

The deuterium atoms in this compound can be strategically placed at positions involved in enzyme-catalyzed reactions. This allows for the study of kinetic isotope effects (KIEs), a powerful tool for elucidating enzymatic reaction mechanisms.

A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the case of this compound, if the C-H bond being broken during a metabolic reaction is replaced with a C-D bond, the reaction may proceed at a slower rate due to the greater strength of the C-D bond. By measuring the magnitude of this KIE, researchers can gain valuable information about the rate-limiting step of the enzymatic reaction and the structure of the transition state.

Contribution to Biomarker Discovery and Validation in Preclinical Research

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, there is a constant search for biomarkers that can predict the efficacy or toxicity of a new drug. The accurate quantification of drug metabolites can be crucial in this process.

By enabling the precise measurement of Hydroxy Celecoxib levels, this compound can contribute to studies aimed at identifying and validating this metabolite as a potential biomarker. For example, researchers might investigate whether the concentration of Hydroxy Celecoxib in plasma correlates with the therapeutic effect or an adverse event of Celecoxib. The reliable data obtained using this compound as a standard is essential for establishing such correlations.

Enabling High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds. The development of robust and automated analytical methods is essential for HTS. The use of stable isotope-labeled internal standards like this compound is highly compatible with the automated LC-MS/MS platforms used in HTS.

By providing a reliable means of quantification, this compound facilitates the rapid and accurate analysis of samples generated during HTS campaigns. This allows researchers to efficiently screen compound libraries for their effects on Celecoxib metabolism or to identify new drug candidates with desirable metabolic profiles.

Future Directions and Emerging Research Avenues for Hydroxy Celecoxib D4

Integration with Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics)

The use of Hydroxy Celecoxib-d4 as an internal standard is pivotal for advancing "omics" research, particularly in the fields of metabolomics and proteomics. acs.orgnottingham.ac.uk Its stable isotope label allows for precise and accurate quantification of its non-deuterated counterpart in complex biological samples. nottingham.ac.uk

In metabolomics , this compound can facilitate detailed investigations into the metabolic pathways influenced by celecoxib (B62257). nih.gov By providing a clear and distinguishable mass spectrometry signal, it enables researchers to track the metabolic fate of celecoxib with high sensitivity and specificity. symeres.com For instance, studies on its parent compound, celecoxib, have already demonstrated its impact on various metabolic pathways, including those involving the tricarboxylic acid cycle and amino acid metabolism. aacrjournals.org Future studies using this compound could build on this by offering a more granular view of these metabolic shifts.

In proteomics , this compound can be instrumental in identifying and quantifying protein targets. nih.gov Stable isotope labeling in combination with mass spectrometry is a cornerstone of modern quantitative proteomics. nottingham.ac.uk Research on celecoxib has identified several proteins that are modulated by the drug, and this compound can be used to validate these findings and discover new protein interactions with greater confidence. nih.gov

Interactive Table: Potential "Omics" Applications of this compound

| Research Area | Application of this compound | Potential Insights |

|---|---|---|

| Metabolomics | Internal standard for quantitative analysis | Precise tracking of celecoxib metabolism, identification of novel metabolites. nih.govsymeres.com |

| Proteomics | Standard for identifying protein binding partners | Validation of known protein targets and discovery of new off-target interactions. nottingham.ac.uknih.gov |

Development of Novel Isotopic Labeling Strategies for Complex Research Questions

The development of novel isotopic labeling strategies, such as dual-isotope labeling, can further enhance the utility of this compound in addressing complex research questions. chromatographyonline.com These advanced techniques can help to distinguish between different metabolic pools and track the dynamic interplay of metabolites in intricate biological systems. jove.com

One promising avenue is the use of a dual-isotope labeling method to trace the metabolic fate of both the parent drug and its metabolite simultaneously. chromatographyonline.com This could provide unprecedented insights into the kinetics of celecoxib metabolism and the subsequent actions of Hydroxy Celecoxib. Furthermore, innovative strategies like the Isotope-labeled Reporter Ion Detection could be adapted to accelerate the identification of further downstream metabolites of Hydroxy Celecoxib.

Application in Microdosing and Accelerated Preclinical Development Methodologies

Deuterated compounds like this compound are valuable tools in microdosing studies, which are designed to assess the pharmacokinetics of a drug at sub-therapeutic doses. acs.org The use of stable isotope-labeled drugs in such studies can help to overcome challenges associated with nonlinear pharmacokinetics.

By administering a microdose of deuterated Hydroxy Celecoxib alongside a therapeutic dose of the non-deuterated compound, researchers can accurately determine its absolute bioavailability and other key pharmacokinetic parameters. This approach can accelerate the preclinical development process by providing crucial data with smaller, more efficient studies.

Computational Modeling and In Silico Predictions for Metabolic Fate and Interaction

Computational modeling and in silico prediction are becoming increasingly important in drug development. For this compound, these methods can be used to predict its metabolic fate and potential interactions with various enzymes and receptors.

Molecular docking simulations can be employed to visualize the binding of this compound to its target enzymes, such as cytochrome P450 isoenzymes. These models can help to understand how deuteration might affect binding affinity and metabolic stability. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) prediction tools can be used to forecast the pharmacokinetic profile of this compound, guiding the design of subsequent in vitro and in vivo studies.

Expanding the Use of Deuterated Analogs in Complex Biological Systems Research

The use of deuterated analogs like this compound extends beyond simple pharmacokinetic studies. They are invaluable for investigating the intricacies of drug action in complex biological systems. The deuterium (B1214612) substitution can lead to a "metabolic switching" or "shunting" effect, where the metabolic pathway of the drug is altered. nih.gov

Potential for Investigating Off-Target Interactions and Pathway Modulation in Preclinical Models

It is well-established that celecoxib exerts some of its effects through mechanisms independent of COX-2 inhibition. aacrjournals.orgtandfonline.com this compound provides a unique tool to investigate these off-target interactions and the modulation of various signaling pathways in preclinical models.

By using this compound in preclinical studies, researchers can more accurately trace the distribution of the metabolite and correlate its presence in specific tissues with observed biological effects. mdpi.com This can help to identify novel therapeutic targets and to better understand the complex pharmacology of celecoxib and its metabolites. For instance, studies have shown that celecoxib can influence pathways involved in inflammation and cell growth, and this compound can help to clarify the specific role of this metabolite in these processes. aacrjournals.orgtandfonline.commdpi.com

Interactive Table: Preclinical Pathway Analysis with this compound

| Pathway | Preclinical Model | Potential Role of this compound |

|---|---|---|

| Inflammatory Signaling | Mouse model of neuroinflammation | To determine the specific contribution of the metabolite to the anti-inflammatory effects of celecoxib. mdpi.com |

| Cell Growth and Proliferation | In vitro cancer cell lines | To investigate the impact of the deuterated metabolite on cell cycle and apoptosis. aacrjournals.org |

| Synovial Inflammation | Rat model of osteoarthritis | To assess the local and systemic effects of the metabolite on joint inflammation and degradation. tandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.